molecular formula C11H24Cl2N2O B1430455 N-Ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine dihydrochloride CAS No. 1439823-16-1

N-Ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine dihydrochloride

Cat. No. B1430455
CAS RN: 1439823-16-1
M. Wt: 271.22 g/mol
InChI Key: AKGGOVJDWPXJTE-UHFFFAOYSA-N
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Description

N-Ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine dihydrochloride (NHDP-DHC) is a synthetic organic compound that has been studied for its potential applications in various scientific fields. NHDP-DHC is a relatively new compound, having first been synthesized in 2016, and has been the subject of several research studies since then. This compound is of interest due to its unique properties, which make it a potential tool for scientists in a variety of fields.

Scientific Research Applications

N-Ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine dihydrochloride has been studied for its potential applications in various scientific fields. It has been used as a tool for studying the effects of various drugs on the central nervous system, as well as for studying the effects of certain hormones on the body. Additionally, N-Ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine dihydrochloride has been used in studies of the effects of certain drugs on the cardiovascular system, as well as in studies of the effects of certain drugs on the immune system.

Mechanism Of Action

N-Ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine dihydrochloride works by acting as a competitive inhibitor of the enzyme acetylcholinesterase. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine, which is involved in the transmission of signals between nerve cells. By inhibiting acetylcholinesterase, N-Ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine dihydrochloride increases the amount of acetylcholine in the body, which can lead to a variety of effects depending on the amount of the compound that is present.
Biochemical and Physiological Effects
N-Ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine dihydrochloride has been studied for its potential effects on the biochemical and physiological processes of the body. In studies, this compound has been found to increase the release of the neurotransmitter dopamine, which can lead to increased alertness, focus, and energy. Additionally, N-Ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine dihydrochloride has been found to increase the levels of the hormones norepinephrine and epinephrine, which can lead to increased heart rate and blood pressure.

Advantages And Limitations For Lab Experiments

N-Ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine dihydrochloride has several advantages and limitations when used in lab experiments. One advantage of this compound is that it is relatively easy to synthesize, making it a cost-effective tool for scientists. Additionally, N-Ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine dihydrochloride is stable and has a long shelf life, making it a reliable tool for experiments. However, N-Ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine dihydrochloride has a relatively low solubility in water, making it difficult to use in experiments that require aqueous solutions.

Future Directions

The potential future directions for research on N-Ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine dihydrochloride are numerous. One potential direction is to further study the effects of this compound on the central nervous system. Additionally, further research could be done to determine the effects of N-Ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine dihydrochloride on the cardiovascular system and immune system. Additionally, further research could be done to determine the effects of N-Ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine dihydrochloride on other physiological processes, such as metabolism and hormone regulation. Additionally, further research could be done to determine the potential therapeutic applications of N-Ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine dihydrochloride. Finally, further research could be done to determine the potential side effects of N-Ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine dihydrochloride.

properties

IUPAC Name

N-ethyl-N-(oxolan-3-yl)piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O.2ClH/c1-2-13(11-5-8-14-9-11)10-3-6-12-7-4-10;;/h10-12H,2-9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKGGOVJDWPXJTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCNCC1)C2CCOC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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